2,3-Bis(nitrooxy)succinic acid
CAS No.: 610-20-8
Cat. No.: VC8021995
Molecular Formula: C4H4N2O10
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610-20-8 |
|---|---|
| Molecular Formula | C4H4N2O10 |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 2,3-dinitrooxybutanedioic acid |
| Standard InChI | InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10) |
| Standard InChI Key | YIHNLKXIMXGECA-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-] |
| Canonical SMILES | C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon succinic acid chain with nitrooxy groups at the second and third carbon atoms. The IUPAC name, 2,3-dinitrooxybutanedioic acid, reflects this substitution pattern. The presence of two highly electronegative nitrooxy groups influences its electronic distribution, enhancing its reactivity in oxidation and substitution reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.08 g/mol | |
| Density | 1.954 g/cm³ | |
| Boiling Point | 350.1°C at 760 mmHg | |
| Flash Point | 165.6°C | |
| Solubility | Water, ethanol, acetone | |
| Exact Mass | 239.987 g/mol |
Spectroscopic and Computational Data
The SMILES notation C(C(C(=O)O)ON+[O-])(C(=O)O)ON+[O-] and InChIKey YIHNLKXIMXGECA-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (144.0 Ų) and [M+Na]+ (151.1 Ų), aid in mass spectrometry characterization .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nitration of succinic acid derivatives. A validated method reacts succinic anhydride with concentrated nitric acid (HNO₃) at temperatures below 10°C to prevent decomposition . The reaction proceeds via electrophilic substitution, where nitrooxy groups replace hydroxyl groups under acidic conditions:
Yields exceeding 70% are achievable with stoichiometric control and rapid quenching .
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors to maintain low temperatures (-5°C to 5°C) and minimize side reactions like over-nitration. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity .
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction
The nitrooxy groups undergo oxidation with agents like potassium permanganate (KMnO₄) to form nitro derivatives, while reduction with sodium borohydride (NaBH₄) yields hydroxylamine intermediates. These transformations are critical for modifying the compound’s electronic profile in drug design.
Nucleophilic Substitution
In alkaline media, the nitrooxy groups participate in SN2 reactions with amines or thiols. For example, reaction with benzylamine produces 2,3-bis(benzylamino)succinic acid, a precursor for polymerizable monomers .
Toxicological Profile
Acute toxicity studies in rodents report an LD₅₀ of 450 mg/kg (oral), with hepatotoxicity observed at high doses due to reactive nitrogen species generation. Chronic exposure data remain limited, necessitating further safety evaluations.
Industrial and Research Applications
Polymer Chemistry
The compound serves as a crosslinking agent in nitrooxy-functionalized polymers, enhancing thermal stability and elasticity. Copolymers with vinyl acetate exhibit applications in coatings and adhesives.
Explosives and Propellants
As a high-energy material, its nitrooxy groups contribute to a detonation velocity of 7,200 m/s, comparable to pentaerythritol tetranitrate (PETN) . Stability under storage (decomposition <1% per year at 25°C) makes it suitable for long-term use .
Comparison with Structural Analogs
2,3-Dinitrosuccinic Acid
Unlike 2,3-bis(nitrooxy)succinic acid, the dinitro analog lacks ester linkages, resulting in lower solubility and slower NO release kinetics.
2,3-Dihydroxysuccinic Acid (Tartaric Acid)
Replacing nitrooxy groups with hydroxyls abolishes NO donor capacity but increases chelation potential for metal ions .
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